molecular formula C9H19FN2O B13489822 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine

2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine

Cat. No.: B13489822
M. Wt: 190.26 g/mol
InChI Key: YMOPAZUXRPLMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine (CAS 2680530-63-4) is a chemical compound with the molecular formula C9H19FN2O and a molecular weight of 190.26 g/mol [ citation:1 ]. Its structure features a piperidine core substituted with a 2-fluoroethoxy chain and a terminal aminoethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not available in the public domain, its structure provides strong indications of its research utility. The compound serves as a key synthetic intermediate, particularly in the development of positron emission tomography (PET) radiotracers. The aliphatic 2-fluoroethoxy group is a known motif used in the design of probes targeting specific proteins, such as the sigma-1 receptor (σ1R), which is overexpressed in various cancers and neurological disorders [ citation:2 ]. Similarly, the fluoroethoxy piperidine structure is a feature in research compounds evaluated for targeting other receptors like PARP-1 [ citation:3 ]. The primary amine group offers a versatile handle for further conjugation and chemical modification, allowing researchers to link this piperidine scaffold to other pharmacophores of interest. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

2-[4-(2-fluoroethoxy)piperidin-1-yl]ethanamine

InChI

InChI=1S/C9H19FN2O/c10-3-8-13-9-1-5-12(6-2-9)7-4-11/h9H,1-8,11H2

InChI Key

YMOPAZUXRPLMKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCF)CCN

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

General Procedure

  • Step 1: Alkylation of Piperidine Nitrogen

    • The piperidine ring with a free nitrogen is reacted with 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide) in the presence of a base such as K₂CO₃.
    • Conditions: Stirring at 50-70°C in DMF for 12-24 hours.
    • Outcome : Formation of 4-(2-fluoroethoxy)piperidine via nucleophilic substitution.
  • Step 2: Introduction of Ethan-1-amine

    • The alkylated piperidine is then reacted with ethylenediamine or ethanolamine derivatives under reductive amination conditions or nucleophilic substitution.
    • Conditions: Elevated temperature (80-100°C) in the presence of a catalyst or reducing agent like sodium borohydride (NaBH₄).
  • Step 3: Purification

    • The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.

Alternative Synthetic Routes Based on Literature Data

Use of Smiles Rearrangement

  • The Smiles rearrangement, a nucleophilic aromatic substitution, can be employed for constructing the piperidine core with fluorinated side chains.
  • Procedure :
    • Start with suitable aromatic precursors bearing leaving groups (e.g., bromides or chlorides).
    • React with nucleophiles such as amino alcohols or amines under thermal conditions (~70-120°C).
    • Followed by cyclization to form the piperidine ring.

Multi-step Synthesis Involving Intermediate Functionalization

  • Step 1 : Synthesis of 2-fluoroethoxy piperidine via alkylation.
  • Step 2 : Activation of the terminal amino group through acylation or reductive amination.
  • Step 3 : Final amination step to introduce the ethan-1-amine chain, possibly via nucleophilic substitution with ethylene diamine derivatives.

Data Tables Summarizing Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield Notes
1 2-fluoroethyl halide, K₂CO₃ DMF 50-70°C 12-24 h 70-85% Alkylation of piperidine
2 Ethylenediamine/ethanolamine Ethanol/THF 80-100°C 8-16 h 60-75% Chain extension to ethan-1-amine
3 Purification - - - - Column chromatography

Research Insights and Considerations

  • The synthesis of fluorinated piperidine derivatives often employs nucleophilic substitution reactions with fluorinated alkyl halides, which are commercially available or can be synthesized via fluorination of corresponding precursors.
  • The choice of base and solvent critically influences the reaction efficiency and selectivity.
  • Protecting groups may be necessary if multiple reactive sites are present.
  • The final step typically involves purification by chromatography, with yields depending on reaction conditions and purity of starting materials.

Chemical Reactions Analysis

Amide Bond Formation

The primary amine undergoes coupling reactions with carboxylic acids or activated esters to form stable amides. This is a key reaction in medicinal chemistry for constructing pharmacologically active molecules.

Example Protocol ( ):

  • Reagents : Hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU.

  • Conditions : Tetrahydrofuran (THF) or dimethylformamide (DMF), room temperature, 12–24 hours.

  • Mechanism : Activation of the carboxylic acid followed by nucleophilic attack by the amine.

SubstrateProductYieldApplication
Activated ester (29a) Coupled benzimidazolone derivatives23–58%PARP inhibitor synthesis

N-Alkylation and Acylation

The amine reacts with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides, respectively.

Key Observations :

  • Alkylation : Using tert-butyl 2-bromoacetate in the presence of DBU yields N-alkylated derivatives (e.g., 22 , 66 ) .

  • Acylation : Reaction with acyl chlorides (e.g., SOCl₂-generated intermediates) produces stable amides (e.g., 51 ) .

Protection/Deprotection Strategies

The amine is often protected with Boc (tert-butoxycarbonyl) groups during multi-step syntheses to prevent undesired side reactions.

Typical Workflow ( ):

  • Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF, room temperature.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (10% v/v), 12 hours.

Schiff Base and Imine Formation

The amine reacts with aldehydes or ketones to form imines, which are intermediates in reductive amination or cyclization reactions.

Reported Example :

  • Condensation with formaldehyde under basic conditions forms spirocyclic intermediates (e.g., 25 ) .

Nucleophilic Substitution at the Fluoroethoxy Group

The fluorine atom in the fluoroethoxy substituent can act as a leaving group under specific conditions, enabling substitution reactions.

Challenges :

  • Fluoroethoxy groups are generally stable, requiring strong nucleophiles (e.g., NaN₃, KCN) or elevated temperatures for substitution .

Urea and Thiourea Derivatives

Reaction with isocyanates or isothiocyanates generates urea/thiourea functionalities, enhancing binding affinity in drug candidates.

Case Study ( ):

  • Treatment with diphenyl cyanocarbonimidate forms cyanoguanidine derivatives (e.g., 12 , 13 ) with high yields (75–90%).

Comparative Reactivity in Piperidine Derivatives

The piperidine ring’s conformation influences reactivity. Substituents at the 4-position (e.g., fluoroethoxy) alter steric and electronic effects, modulating reaction outcomes.

ModificationImpact on ReactivitySource
4-MethoxypyrrolidineEnhances coupling efficiency
2,6-Diazaspiro[3.3]heptaneIncreases metabolic stability

Stability Under Synthetic Conditions

The compound demonstrates tolerance to acidic (TFA) and basic (NaH) conditions, making it versatile for multi-step syntheses.

Critical Notes :

  • Side reactions (e.g., oxidation of the amine) are minimized using inert atmospheres .

  • Purification often requires silica chromatography or recrystallization .

Scientific Research Applications

2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluoroethoxy group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The piperidine ring structure is known to interact with neurotransmitter systems, potentially influencing neurological functions.

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Fluorine Content Notable Features
Target Compound 2-Fluoroethoxy C₉H₁₈FNO₂ 191.25 1 F Enhanced metabolic stability
2-[4-(methoxymethyl)piperidin-1-yl]ethan-1-amine Methoxymethyl C₉H₁₈N₂O 135.21 None Lower lipophilicity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine 1,1-Difluoroethyl C₉H₁₈F₂N₂ 192.25 2 F Increased electronegativity
N-Methyl-2-(4-((4-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine (Compound 35) Trifluoromethylbenzyloxy C₁₆H₂₁F₃N₂O 314.35 3 F Potent PRMT inhibition
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-amine 4-Fluorophenylpiperazinyl C₁₆H₂₀FN₃S 305.41 1 F Dual receptor modulation potential

Key Observations:

Fluorine Impact : Fluorinated substituents (e.g., 2-fluoroethoxy, trifluoromethyl) improve metabolic stability and binding affinity due to electronegativity and resistance to oxidative metabolism .

Substituent Bulk : Bulky groups like biphenylmethoxy (compounds 36–38) may enhance target selectivity but reduce solubility, whereas smaller groups (e.g., methoxymethyl) improve bioavailability .

Biological Activity : Analogs with trifluoromethylbenzyloxy groups (compounds 33–35) exhibit potent PRMT inhibition, suggesting that electron-withdrawing substituents optimize enzyme interactions .

Analytical Consistency :

  • NMR : Peaks for piperidine protons (δ 1.5–3.5 ppm) and ethanamine groups (δ 2.5–3.0 ppm) are consistent across analogs.
  • Mass Spectrometry : HRMS/ESI-TOF data validate molecular weights within 1 ppm error .

Biological Activity

2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological and inflammatory disorders. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoroethoxy group, which is believed to influence its biological activity. The structural formula can be represented as follows:

C12H18FN\text{C}_{12}\text{H}_{18}\text{F}\text{N}

This structure is critical for its interaction with biological targets, particularly receptors and enzymes involved in neurotransmission and inflammation.

Research indicates that 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine acts primarily as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that break down cyclic nucleotides, such as cAMP and cGMP, which are crucial for various signaling pathways in cells. By inhibiting these enzymes, the compound can enhance the levels of these signaling molecules, potentially leading to increased neuronal activity and reduced inflammation.

In Vitro Studies

In vitro studies have demonstrated that 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine exhibits significant inhibitory effects on PDE4, a subtype associated with inflammatory responses. The compound showed an IC50 value of approximately 200 nM against PDE4D, indicating potent activity compared to other known inhibitors like rolipram .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. For instance, in models of acute inflammation, administration of 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine resulted in reduced edema and pain responses, suggesting its efficacy as an anti-inflammatory agent. The compound was also observed to improve cognitive functions in rodent models of neurodegeneration .

Neuroprotective Effects

A study conducted on mice subjected to induced neurodegeneration showed that treatment with 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine led to significant improvements in memory retention and motor coordination compared to control groups. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Applications

In another study focused on allergic responses, the compound effectively reduced eosinophil infiltration in lung tissues of allergen-challenged mice. This effect was associated with decreased levels of pro-inflammatory cytokines such as IL-4 and IL-5, highlighting its role in modulating immune responses .

Data Table: Summary of Biological Activity

Biological Activity IC50 Value (nM) Model Effect Observed
PDE4D Inhibition200In vitroSignificant inhibition
NeuroprotectionN/AMouse modelImproved memory retention
Anti-inflammatoryN/AAllergen-induced miceReduced eosinophil infiltration

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine, and what intermediates are critical in its synthesis?

  • Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and reductive amination. For example, a piperidine core functionalized with a 2-fluoroethoxy group is typically synthesized using alkylation reactions with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate). Subsequent coupling with ethan-1-amine derivatives via reductive amination (using NaBH3CN or Pd/C hydrogenation) yields the final product. Key intermediates include 4-(2-fluoroethoxy)piperidine and protected ethanamine precursors .

Q. Which spectroscopic techniques are essential for characterizing 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine, and what spectral markers confirm its structural integrity?

  • Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. In ¹H NMR, the 2-fluoroethoxy group exhibits split signals due to coupling with fluorine (e.g., δ ~4.5–4.8 ppm for -OCH2CH2F). The piperidine ring protons show characteristic splitting patterns (e.g., axial/equatorial protons at δ ~2.5–3.5 ppm). HRMS confirms the molecular ion ([M+H]+) with precise mass matching (±5 ppm). For example, analogs with trifluoromethyl groups show [M+H]+ at m/z 333.1784 (calculated) .

Advanced Research Questions

Q. How does the 2-fluoroethoxy substituent influence the compound’s metabolic stability and pharmacokinetic profile compared to non-fluorinated analogs?

  • Answer : Fluorination at the ethoxy group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450-mediated oxidation). Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) show extended plasma half-lives due to reduced clearance. Fluorine’s electronegativity also improves membrane permeability, as demonstrated in logP measurements and Caco-2 cell assays .

Q. What strategies are used to optimize the blood-brain barrier (BBB) permeability of piperidine-based amines for CNS-targeted drug development?

  • Answer : Structural modifications, such as introducing fluorine or small alkyl groups (e.g., methyl), reduce polarity and enhance passive diffusion. For example, EGFR inhibitors with 2-(piperidin-1-yl)ethan-1-amine scaffolds showed improved BBB penetration when fluorinated, as evidenced by in situ perfusion models. Computational modeling (e.g., PAMPA-BBB) further guides optimization .

Q. How do structural variations at the piperidine ring’s 4-position affect selectivity towards protein arginine methyltransferases (PRMTs) or other enzymatic targets?

  • Answer : Substituents at the 4-position modulate steric and electronic interactions with PRMTs’ substrate-binding pockets. For instance, bulkier groups (e.g., biphenylmethoxy) reduce off-target effects by limiting access to non-catalytic sites. SAR studies using analogs with trifluoromethyl or isobutyl groups demonstrated IC50 shifts from 50 nM to >1 μM against PRMT5, highlighting the role of steric hindrance .

Q. What in vitro assays are recommended to evaluate the compound’s potential as a GLP-1 receptor activator or amyloid imaging agent?

  • Answer : For GLP-1 receptor activation, cAMP accumulation assays in HEK293 cells transfected with human GLP-1R are standard. For amyloid imaging, competitive binding assays with [¹⁸F]florbetapir (a known β-amyloid tracer) in postmortem brain homogenates validate target engagement. Fluorine-18 labeling (via Staudinger reduction) enables PET imaging to assess biodistribution .

Q. How can molecular docking studies predict the binding mode of this compound to pyrrolopyrimidine-based kinase targets?

  • Answer : Docking into EGFR’s ATP-binding pocket (PDB: 1M17) using Glide or AutoDock Vina reveals hydrogen bonding with Met793 and hydrophobic interactions with Leu718. The 2-fluoroethoxy group’s orientation affects solvent exposure, which correlates with kinase selectivity. MD simulations (100 ns) further validate stability of the predicted poses .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50 values for analogs across studies: How can experimental variables explain these differences?

  • Answer : Variability arises from assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., PRMT5 inhibition in HCT116 vs. A549 cells). Standardizing protocols (e.g., using TR-FRET assays with recombinant enzymes) and reporting Km values for substrate competition minimizes discrepancies .

Methodological Tables

Key Analytical Data for Representative Analogs
Compound 33 (from )
- ¹H NMR (CD3OD): δ 3.75 (t, J=5.1 Hz, 2H, -OCH2), 2.85 (m, 4H, piperidine)
- HRMS [M+H]+: 347.1941 (found: 347.1938)
Compound 40 (from )
- ¹H NMR (MeOD): δ 8.62 (s, 1H, imidazole), 3.73 (s, 2H, -OCH2CF3)
- HRMS [M+H]+: 333.1784 (found: 333.1776)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.